2-(1-Methylazetidin-3-yl)ethanol

Description

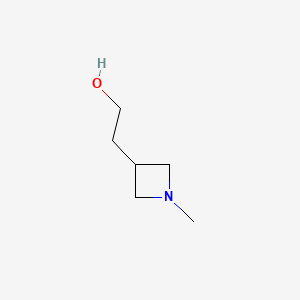

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(1-methylazetidin-3-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-7-4-6(5-7)2-3-8/h6,8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUCLCYHNWRAQJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC(C1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10733453 | |

| Record name | 2-(1-Methylazetidin-3-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10733453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1363381-66-1, 1313738-61-2 | |

| Record name | 1-Methyl-3-azetidineethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1363381-66-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1-Methylazetidin-3-yl)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10733453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(1-methylazetidin-3-yl)ethan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-(1-Methylazetidin-3-yl)ethanol: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 2-(1-Methylazetidin-3-yl)ethanol, a heterocyclic compound of interest in chemical and pharmaceutical research. This document synthesizes available data on its molecular characteristics and provides a framework for its synthesis and analysis based on established chemical principles.

Chemical Identity and Structure

This compound is a substituted azetidine, a four-membered nitrogen-containing heterocycle. The structure consists of an azetidine ring with a methyl group attached to the nitrogen atom and an ethanol group at the 3-position.

| Identifier | Value |

| IUPAC Name | 2-(1-methylazetidin-3-yl)ethan-1-ol[1] |

| Synonyms | 3-Azetidineethanol, 1-methyl-[2] |

| CAS Number | 1363381-66-1[2][3] |

| Molecular Formula | C6H13NO[1][2][3] |

| SMILES | CN1CC(C1)CCO[1][3] |

| InChI | InChI=1S/C6H13NO/c1-7-4-6(5-7)2-3-8/h6,8H,2-5H2,1H3[1] |

| InChIKey | XUCLCYHNWRAQJA-UHFFFAOYSA-N[1] |

Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of this compound. It is important to note that some of these values are predicted and should be confirmed through experimental analysis.

| Property | Value | Source |

| Molecular Weight | 115.17 g/mol [3] | Achmem |

| Monoisotopic Mass | 115.09972 Da[1] | PubChemLite |

| Physical Form | Liquid[4] | CymitQuimica |

| Purity | 95.0%[4] | CymitQuimica |

| Predicted XlogP | 0.0[1] | PubChemLite |

| Storage | Inert atmosphere, Room Temperature[3] | Achmem |

Spectroscopic Data

Predicted mass spectrometry data can be valuable for the identification and characterization of this compound.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 116.10700 | 122.7 |

| [M+Na]+ | 138.08894 | 128.9 |

| [M-H]- | 114.09244 | 123.6 |

| [M+NH4]+ | 133.13354 | 137.3 |

| [M+K]+ | 154.06288 | 131.1 |

| [M+H-H2O]+ | 98.096980 | 112.6 |

| [M+HCOO]- | 160.09792 | 142.4 |

| [M+CH3COO]- | 174.11357 | 171.9 |

| Data sourced from PubChemLite and calculated using CCSbase.[1] |

Experimental Protocols

Synthesis

The synthesis of this compound would likely involve a multi-step process. A plausible synthetic route could start from a commercially available azetidine precursor. For instance, a general approach to substituted azetidines involves the cyclization of γ-amino alcohols or γ-haloamines.

A potential, though unverified, synthetic strategy could involve:

-

Preparation of a suitable 3-substituted azetidine precursor: This could involve the synthesis of a 3-azetidineacetonitrile or a related derivative.

-

Reduction of the functional group at the 3-position: For example, the reduction of a nitrile or an ester group to an alcohol.

-

N-methylation: The final step would be the methylation of the azetidine nitrogen, if not already methylated in a previous step.

Researchers should consult the broader literature on azetidine synthesis for detailed reaction conditions and purification techniques.

Analytical Methods

The characterization of this compound would employ standard analytical techniques to confirm its structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To determine the proton environment of the molecule, including the chemical shifts and coupling constants of the azetidine ring protons, the methyl group, and the ethanol side chain.

-

¹³C NMR: To identify the number and types of carbon atoms present in the molecule.

-

-

Mass Spectrometry (MS): To confirm the molecular weight and to study the fragmentation pattern of the molecule, aiding in structural elucidation. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) would be suitable.[5]

-

Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the O-H stretch of the alcohol and the C-N stretch of the amine.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information regarding the biological activity or the involvement of this compound in any signaling pathways. While other derivatives of azetidine have shown a range of biological activities, including as enzyme inhibitors and antimicrobial agents, the specific pharmacological profile of this compound remains to be investigated.[6] Future research in this area would be necessary to elucidate any potential therapeutic applications.

Chemical Structure and Properties Overview

References

An In-depth Technical Guide to 2-(1-Methylazetidin-3-yl)ethanol (CAS 1363381-66-1)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(1-Methylazetidin-3-yl)ethanol is a heterocyclic building block of interest in medicinal chemistry and drug discovery. Its saturated, four-membered azetidine ring offers a desirable three-dimensional scaffold, a feature increasingly sought after to improve the physicochemical and pharmacological properties of drug candidates. This technical guide provides a comprehensive overview of the available information on this compound, including its chemical properties, a putative synthetic protocol, and its potential applications as a versatile intermediate in the synthesis of more complex molecules. While specific biological activity for this compound is not extensively documented in publicly available literature, its structural motifs are present in a variety of biologically active agents, suggesting its utility in the development of novel therapeutics.

Chemical and Physical Properties

This compound is a liquid at room temperature.[1] The presence of a hydroxyl group and a tertiary amine within a compact azetidine ring structure imparts a degree of hydrophilicity.[2] Key physicochemical data are summarized in the table below.

| Property | Value | Source |

| CAS Number | 1363381-66-1 | [3] |

| Molecular Formula | C₆H₁₃NO | [3][4] |

| Molecular Weight | 115.17 g/mol | [4] |

| Form | Liquid | [1] |

| Purity | Typically ≥95% | [1][3] |

| SMILES | CN1CC(C1)CCO | [4] |

| InChIKey | XUCLCYHNWRAQJA-UHFFFAOYSA-N | [4] |

| Predicted XlogP | 0.0 | [5] |

| Predicted Monoisotopic Mass | 115.09972 Da | [5] |

Spectroscopic Data (Predicted)

Mass Spectrometry (ESI-MS)

| Adduct | Predicted m/z |

| [M+H]⁺ | 116.10700 |

| [M+Na]⁺ | 138.08894 |

| [M-H]⁻ | 114.09244 |

Data sourced from PubChemLite.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Predicted Chemical Shift (δ ppm) | Multiplicity | Protons |

| ¹H NMR | 3.6-3.8 | Triplet | -CH₂OH |

| 2.5-3.5 | Multiplet | Azetidine ring protons | |

| 2.1-2.3 | Singlet | N-CH₃ | |

| 1.2-1.4 | Multiplet | -CH₂ CH₂OH | |

| ¹³C NMR | 60-65 | - | -C H₂OH |

| 45-60 | - | Azetidine ring carbons | |

| 20-25 | - | -C H₂CH₂OH |

Predicted data based on general chemical shift ranges for similar structures.[2]

Synthesis and Experimental Protocols

A specific, publicly documented experimental protocol for the synthesis of this compound is not available. However, a plausible synthetic route can be devised based on established methodologies for the preparation of 3-substituted azetidines. A common strategy involves the reduction of a corresponding carboxylic acid or ester derivative.

Proposed Synthetic Pathway

The synthesis of this compound can be envisioned as a two-step process starting from the commercially available 1-Boc-azetidin-3-one. This involves a Horner-Wadsworth-Emmons reaction to introduce the two-carbon side chain, followed by reduction of the resulting ester and N-methylation.

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Representative)

Step 1: Synthesis of Methyl (1-Boc-azetidin-3-ylidene)acetate

-

To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under a nitrogen atmosphere, add triethyl phosphonoacetate (1.2 eq.) dropwise.

-

Allow the mixture to warm to room temperature and stir for 30 minutes.

-

Cool the reaction mixture back to 0 °C and add a solution of 1-Boc-azetidin-3-one (1.0 eq.) in anhydrous THF dropwise.

-

Stir the reaction at room temperature for 12-18 hours, monitoring by TLC for the disappearance of the starting material.

-

Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford methyl (1-Boc-azetidin-3-ylidene)acetate.

Step 2: Synthesis of Methyl (1-Boc-azetidin-3-yl)acetate

-

To a solution of methyl (1-Boc-azetidin-3-ylidene)acetate (1.0 eq.) in methanol, add palladium on carbon (10 wt. %, 0.1 eq.).

-

Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (balloon or Parr shaker).

-

Stir the reaction at room temperature for 6-12 hours until TLC analysis indicates complete consumption of the starting material.

-

Filter the reaction mixture through a pad of Celite® and wash the pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield methyl (1-Boc-azetidin-3-yl)acetate, which may be used in the next step without further purification.

Step 3: Synthesis of 2-(1-Boc-azetidin-3-yl)ethanol

-

To a stirred solution of lithium aluminum hydride (LiAlH₄, 2.0 eq.) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a solution of methyl (1-Boc-azetidin-3-yl)acetate (1.0 eq.) in anhydrous THF dropwise.

-

Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.

-

Cool the mixture to 0 °C and quench sequentially by the careful dropwise addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

-

Stir the resulting suspension at room temperature for 30 minutes, then filter through Celite®.

-

Wash the filter cake with THF and concentrate the filtrate under reduced pressure to give 2-(1-Boc-azetidin-3-yl)ethanol.

Step 4: Synthesis of 2-(Azetidin-3-yl)ethanol

-

Dissolve 2-(1-Boc-azetidin-3-yl)ethanol (1.0 eq.) in a solution of 4M HCl in dioxane or a mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM).

-

Stir the reaction at room temperature for 1-2 hours.

-

Concentrate the reaction mixture under reduced pressure to afford the crude hydrochloride or trifluoroacetate salt of 2-(azetidin-3-yl)ethanol.

Step 5: Synthesis of this compound

-

To a stirred solution of 2-(azetidin-3-yl)ethanol salt (1.0 eq.) in methanol, add aqueous formaldehyde (37 wt. %, 1.5 eq.) and sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.).

-

Stir the reaction at room temperature for 4-8 hours.

-

Quench the reaction with saturated aqueous sodium bicarbonate solution and extract with DCM (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to yield this compound.

Applications in Research and Drug Development

While specific biological activities of this compound are not widely reported, its structural components are valuable in medicinal chemistry. The azetidine ring is a bioisostere for other cyclic and acyclic structures and can improve properties such as solubility, metabolic stability, and cell permeability. The primary hydroxyl group provides a handle for further chemical modifications, allowing for its incorporation into larger, more complex molecules.

Potential as a Synthetic Intermediate

The workflow below illustrates the potential utility of this compound as a starting material for the synthesis of more elaborate chemical entities.

Caption: Potential synthetic transformations of this compound.

Safety and Handling

This compound should be handled in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Based on available safety data sheets for similar compounds, it may be harmful if swallowed or inhaled, and may cause skin and eye irritation.[4] Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a valuable, albeit under-documented, building block for chemical synthesis. Its combination of a strained, saturated heterocyclic ring and a reactive hydroxyl group makes it an attractive starting point for the creation of diverse molecular architectures. While further research is needed to fully elucidate its biological activities and potential applications, the information provided in this guide serves as a foundational resource for researchers interested in utilizing this compound in their synthetic and drug discovery endeavors.

References

- 1. Facile synthesis of 3-substituted imidazo[1,2-a]pyridines through formimidamide chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. 1-Methylazetidin-3-amine | C4H10N2 | CID 18712662 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US8207355B2 - Method for preparing azetidine derivatives - Google Patents [patents.google.com]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Spectroscopic Profile of 2-(1-Methylazetidin-3-yl)ethanol: A Technical Guide

Introduction

This technical guide provides a comprehensive overview of the expected spectroscopic data for the compound 2-(1-Methylazetidin-3-yl)ethanol (CAS RN: 1363381-66-1).[1] Due to a lack of publicly available experimental spectra for this specific molecule, this document focuses on predicted data and typical spectroscopic characteristics for its constituent functional groups. The information herein is intended to guide researchers, scientists, and drug development professionals in the analysis and characterization of this and structurally related compounds. The presented data includes predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy values. Furthermore, detailed, generalized experimental protocols for acquiring such data are provided.

Predicted Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for this compound. It is crucial to note that these are estimations and actual experimental values may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Notes |

| ~ 3.5 - 3.7 | t | 2H | -CH₂-OH | |

| ~ 3.0 - 3.4 | m | 2H | Azetidine ring CH₂ (adjacent to N) | Complex splitting is expected due to ring strain. |

| ~ 2.8 - 3.2 | m | 1H | Azetidine ring CH | |

| ~ 2.4 - 2.8 | m | 2H | Azetidine ring CH₂ | |

| ~ 2.3 | s | 3H | N-CH₃ | |

| ~ 1.8 | q | 2H | -CH₂-CH₂OH | |

| (variable) | br s | 1H | -OH | Chemical shift is concentration and solvent dependent. |

Note: The chemical shifts for the azetidine ring protons are estimated to be in the range of δ 2.5–3.5 ppm, characterized by complex splitting patterns due to the ring's strain.[2]

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ) ppm | Assignment |

| ~ 60 - 65 | -CH₂-OH |

| ~ 55 - 60 | Azetidine ring CH₂ (adjacent to N) |

| ~ 45 - 50 | N-CH₃ |

| ~ 35 - 40 | Azetidine ring CH |

| ~ 30 - 35 | -CH₂-CH₂OH |

| ~ 25 - 30 | Azetidine ring CH₂ |

Note: The chemical shifts are estimations based on typical values for similar functional groups. For instance, in ethanol, the CH₂OH carbon appears around 60 ppm.[3][4] The carbons of the azetidine ring will be influenced by the nitrogen atom and the ring strain.

Mass Spectrometry (MS)

Predicted Mass Spectrometry Data

| m/z | Ion | Notes |

| 116.1070 | [M+H]⁺ | Predicted predominant peak in ESI-MS. |

| 115.0997 | [M]⁺ | Molecular ion. |

| 98.0964 | [M-H₂O]⁺ | Fragmentation pattern corresponding to the loss of a water molecule. |

| 138.0889 | [M+Na]⁺ | Sodium adduct. |

Note: The molecular formula of this compound is C₆H₁₃NO, with a molecular weight of 115.17 g/mol .[1]

Infrared (IR) Spectroscopy

Typical Infrared Absorption Frequencies

| Wavenumber (cm⁻¹) | Vibration | Functional Group | Intensity |

| 3550 - 3200 | O-H stretch | Alcohol | Strong, Broad |

| 2960 - 2850 | C-H stretch | Alkane | Medium to Strong |

| 1260 - 1000 | C-N stretch | Amine | Medium |

| 1150 - 1050 | C-O stretch | Primary Alcohol | Strong |

| 1470 - 1430 | C-H bend | CH₂ | Variable |

| 1380 - 1370 | C-H bend | CH₃ | Variable |

Note: The IR spectrum of an alcohol is typically characterized by a very strong and broad O-H stretching band in the region of 3300-3400 cm⁻¹.[5] Primary alcohols also show a strong C-O stretching band between 1075 and 1000 cm⁻¹.[6]

Experimental Protocols

The following are detailed, generalized methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation :

-

Accurately weigh 5-25 mg of this compound for ¹H NMR, and 50-100 mg for ¹³C NMR.[7]

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial.[7][8]

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.

-

Filter the solution through a pipette with a small plug of glass wool to remove any particulate matter.[9]

-

Transfer the filtered solution into a clean 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (0 ppm).[10]

-

-

Data Acquisition :

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity and improve resolution.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

Set the appropriate acquisition parameters (e.g., number of scans, pulse width, relaxation delay). For ¹³C NMR, a larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

-

Acquire the spectrum.

-

-

Data Processing :

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

-

Mass Spectrometry (MS)

-

Sample Preparation :

-

Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol, acetonitrile). The concentration is typically in the range of µg/mL to ng/mL.

-

-

Data Acquisition (using Electrospray Ionization - ESI) :

-

Introduce the sample solution into the ESI source of the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

Select the ionization mode (positive or negative ion mode). For this compound, positive ion mode is expected to be more informative.

-

Set the ESI source parameters, including capillary voltage, nebulizing gas pressure, and drying gas flow rate and temperature, to optimize ionization.

-

The mass analyzer (e.g., quadrupole, time-of-flight) separates the ions based on their mass-to-charge ratio (m/z).[11]

-

The detector records the abundance of each ion.

-

-

Data Analysis :

-

Identify the molecular ion peak ([M]⁺) and the protonated molecule peak ([M+H]⁺).

-

Analyze the fragmentation pattern to gain structural information.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR) :

-

Place a small drop of liquid this compound directly onto the ATR crystal.

-

Alternatively, for a solid sample, a small amount can be pressed firmly against the crystal using a pressure clamp.

-

-

Data Acquisition :

-

Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Place the sample on the crystal and acquire the IR spectrum. The instrument passes an infrared beam through the crystal, and the sample absorbs specific frequencies of IR radiation corresponding to its molecular vibrations.[12]

-

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.[13]

-

-

Data Analysis :

Workflow Visualization

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

- 1. achmem.com [achmem.com]

- 2. 1-(1-Methylazetidin-3-yl)ethanol () for sale [vulcanchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. In vivo detection of intermediary metabolic products of [1-13C]ethanol in the brain using 13C magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 9. NMR Sample Preparation [nmr.chem.umn.edu]

- 10. NMR Spectroscopy [www2.chemistry.msu.edu]

- 11. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 12. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 13. Experimental Design [web.mit.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. IR Absorption Table [webspectra.chem.ucla.edu]

An In-depth Technical Guide to the Physicochemical Properties of 2-(1-Methylazetidin-3-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1-Methylazetidin-3-yl)ethanol is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to its structural motifs, which are present in various biologically active molecules. The azetidine ring, a four-membered nitrogen-containing heterocycle, imparts unique conformational constraints and physicochemical properties that can influence a molecule's pharmacological profile, including its binding affinity, selectivity, and pharmacokinetic properties. This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, along with detailed experimental protocols for their determination.

Chemical Structure and Identifiers

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 1363381-66-1 | [1][2] |

| Molecular Formula | C6H13NO | [1] |

| Molecular Weight | 115.17 g/mol | [1] |

| SMILES | CN1CC(C1)CCO | [1] |

| InChI Key | XUCLCYHNWRAQJA-UHFFFAOYSA-N | N/A |

Physicochemical Properties

A summary of the available and predicted physicochemical data for this compound is presented below. It is important to note that much of the data is predicted and should be confirmed by experimental analysis.

| Property | Value | Method | Source |

| Boiling Point | 180-200 °C | Predicted | [3] |

| Melting Point | Not available | - | |

| logP (Octanol-Water Partition Coefficient) | ~0.2 | Predicted | [3] |

| XlogP3 | 0.0 | Predicted | |

| pKa | Not available | - | |

| Aqueous Solubility | Miscible in polar solvents (e.g., water, ethanol) | Predicted | [3] |

| Appearance | Liquid | N/A | [4] |

Experimental Protocols

Detailed methodologies for the experimental determination of key physicochemical properties are outlined below. These are general protocols and may require optimization for the specific compound.

Determination of Boiling Point (Micro Method)

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. This method utilizes a small sample size and observes the temperature at which a continuous stream of bubbles ceases upon cooling.

Apparatus:

-

Thiele tube or melting point apparatus with boiling point determination accessory

-

Thermometer

-

Capillary tube (sealed at one end)

-

Small test tube

-

Heating mantle or oil bath

Procedure:

-

Place a small amount of this compound into the small test tube.

-

Invert the sealed capillary tube and place it into the test tube with the open end submerged in the liquid.

-

Attach the test tube to the thermometer.

-

Place the assembly into the Thiele tube or melting point apparatus.

-

Heat the apparatus slowly.

-

Observe a steady stream of bubbles emerging from the capillary tube.

-

Turn off the heat and record the temperature at which the liquid begins to enter the capillary tube. This is the boiling point.

Determination of Octanol-Water Partition Coefficient (logP) by Shake-Flask Method

Principle: The shake-flask method is the traditional and most reliable method for determining the partition coefficient. It involves measuring the concentration of the solute in two immiscible phases (n-octanol and water) at equilibrium.

Apparatus:

-

Separatory funnel or glass vials with screw caps

-

Mechanical shaker or vortex mixer

-

Centrifuge

-

UV-Vis spectrophotometer or HPLC

Procedure:

-

Prepare a stock solution of this compound of known concentration.

-

Add a known volume of the stock solution to a mixture of n-octanol and water in a separatory funnel or vial.

-

Shake the mixture for a set period (e.g., 1-2 hours) to allow for partitioning between the two phases.

-

Allow the phases to separate. If an emulsion forms, centrifugation can be used to break it.

-

Carefully separate the n-octanol and aqueous layers.

-

Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

-

The logP is the logarithm (base 10) of the partition coefficient.

Determination of pKa by Potentiometric Titration

Principle: The pKa is the negative logarithm of the acid dissociation constant (Ka). Potentiometric titration involves the gradual addition of a titrant (an acid or a base) to a solution of the compound and monitoring the pH change. The pKa is determined from the inflection point of the titration curve.

Apparatus:

-

pH meter with a suitable electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

Procedure:

-

Dissolve a known amount of this compound in a suitable solvent (e.g., water or a water-cosolvent mixture).

-

Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the expected nature of the compound.

-

Record the pH after each addition of the titrant.

-

Plot the pH versus the volume of titrant added.

-

The pKa corresponds to the pH at the half-equivalence point. This can be determined from the first derivative of the titration curve.

Determination of Aqueous Solubility by the Shake-Flask Method

Principle: This method determines the equilibrium solubility of a compound in an aqueous medium. An excess of the compound is agitated in the solvent until equilibrium is reached, and the concentration of the dissolved compound is then measured.

Apparatus:

-

Glass vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge or filtration apparatus (e.g., syringe filters)

-

Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

Add an excess amount of this compound to a known volume of aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.

-

Seal the vial and place it in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (typically 24-48 hours) to reach equilibrium.

-

After incubation, separate the undissolved solid from the solution by centrifugation or filtration.

-

Quantify the concentration of the dissolved compound in the supernatant or filtrate using a validated analytical method.

-

The measured concentration represents the aqueous solubility of the compound under the specified conditions.

Mandatory Visualizations

The following diagrams illustrate the logical workflow for determining the key physicochemical properties of a novel chemical entity like this compound.

Caption: General workflow for the determination of physicochemical properties.

Caption: Experimental workflow for logP determination.

Caption: Experimental workflow for aqueous solubility determination.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound for researchers and drug development professionals. While some predicted data is available, experimental determination of these properties is crucial for accurate compound characterization and for building reliable structure-activity and structure-property relationships. The detailed protocols and workflows provided herein offer a practical guide for obtaining this critical experimental data.

References

2-(1-Methylazetidin-3-yl)ethanol: A Versatile Building Block for Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The saturated nitrogen-containing heterocycle, azetidine, has emerged as a privileged scaffold in modern medicinal chemistry. Its unique three-dimensional structure and favorable physicochemical properties have led to its incorporation into a variety of clinical candidates and marketed drugs. Among the diverse array of functionalized azetidines, 2-(1-Methylazetidin-3-yl)ethanol stands out as a valuable and versatile building block. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its potential applications in the development of novel therapeutics, particularly as a key component of muscarinic receptor antagonists.

Physicochemical and Spectral Data

A thorough understanding of the physicochemical properties of this compound is essential for its effective utilization in synthetic chemistry. The following table summarizes its key chemical identifiers and physical characteristics.

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₆H₁₃NO |

| Molecular Weight | 115.17 g/mol |

| CAS Number | 1363381-66-1 |

| Appearance | Colorless to pale yellow liquid (predicted) |

| Boiling Point | 180-200 °C (predicted) |

| logP | ~0.2 (predicted, indicating hydrophilicity) |

| Solubility | Miscible with water and polar organic solvents |

Table 1: Physicochemical Properties of this compound

Synthesis of this compound: A Detailed Experimental Protocol

The synthesis of this compound can be efficiently achieved through the reduction of a corresponding ester precursor, ethyl 1-methylazetidine-3-carboxylate. The following protocol is a representative procedure based on established literature methods for the reduction of esters to primary alcohols using lithium aluminum hydride (LiAlH₄).[1][2]

Reaction Scheme:

Materials and Reagents:

-

Ethyl 1-methylazetidine-3-carboxylate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Distilled water

-

15% aqueous sodium hydroxide (NaOH) solution

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Heating mantle

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: A dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is flushed with dry nitrogen or argon gas.

-

LiAlH₄ Suspension: To the flask, add 100 mL of anhydrous diethyl ether (or THF) followed by the cautious, portion-wise addition of lithium aluminum hydride (a slight molar excess relative to the ester). Stir the resulting suspension at room temperature.

-

Ester Addition: Dissolve ethyl 1-methylazetidine-3-carboxylate in 50 mL of anhydrous diethyl ether (or THF) and add it to the dropping funnel. Add the ester solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux. An ice bath can be used to control the initial exothermic reaction.

-

Reaction Completion: After the addition is complete, heat the reaction mixture to reflux for 2-4 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.

-

Quenching: Cool the reaction mixture to 0 °C using an ice bath. Cautiously and slowly add distilled water dropwise to quench the excess LiAlH₄. This is a highly exothermic process and should be performed with extreme care. Subsequently, add 15% aqueous NaOH solution, followed by more water, until a granular precipitate of aluminum salts is formed.

-

Workup: Filter the suspension through a pad of Celite® or filter paper and wash the filter cake thoroughly with diethyl ether (or THF).

-

Extraction: Combine the filtrate and the washings in a separatory funnel. If two layers form, separate them. Extract the aqueous layer (if present) with two additional portions of diethyl ether.

-

Drying and Concentration: Combine all the organic extracts and dry them over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be purified by vacuum distillation to afford the final product as a colorless to pale yellow liquid.

Expected Yield and Purity:

While specific data for this reaction is not published, similar LiAlH₄ reductions of esters typically proceed with good to excellent yields, often in the range of 80-95%. The purity of the distilled product is expected to be >95%.

Application in Drug Discovery: A Building Block for Muscarinic Receptor Antagonists

The this compound scaffold is a key structural motif in the design of muscarinic acetylcholine receptor (mAChR) antagonists. These receptors play a crucial role in regulating a wide range of physiological functions, and their modulation is a therapeutic strategy for various diseases.

The Muscarinic Signaling Pathway

Muscarinic receptors are G-protein coupled receptors (GPCRs) that are activated by the neurotransmitter acetylcholine (ACh). The M3 subtype, in particular, is a key target for the treatment of conditions such as overactive bladder (OAB) and chronic obstructive pulmonary disease (COPD). Upon activation by ACh, the M3 receptor couples to Gq/11 proteins, initiating a signaling cascade that leads to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺), which in turn leads to smooth muscle contraction. Antagonists that block this pathway can therefore induce smooth muscle relaxation.

A Workflow for the Development of Novel Muscarinic Antagonists

The unique structural features of this compound make it an attractive starting point for a drug discovery campaign aimed at identifying novel M3 selective antagonists. The following workflow outlines the key stages in such a program.

Biological Activity of Structurally Related Compounds

While specific biological data for compounds directly synthesized from this compound is not publicly available, the activity of the well-characterized M3 antagonist, Solifenacin, which contains a structurally related quinuclidinol moiety, provides a strong rationale for the potential of this building block. Solifenacin is a potent and selective M3 antagonist used for the treatment of OAB.

| Compound | Target | Assay Type | pKi[3] |

| Solifenacin | Muscarinic M3 Receptor | Binding Assay | 8.12 |

| Solifenacin | Muscarinic M2 Receptor | Binding Assay | 7.57 |

Table 2: Biological Activity of the Structurally Related Muscarinic Antagonist, Solifenacin

The data in Table 2 demonstrates that compounds with similar structural features can exhibit high affinity for the M3 receptor and selectivity over the M2 subtype, which is desirable to minimize cardiac side effects.[3] The this compound building block offers a synthetically accessible and readily modifiable scaffold to explore the structure-activity relationships of this chemical space further.

Conclusion

This compound is a valuable chemical building block with significant potential in drug discovery and development. Its straightforward synthesis and the desirable properties of the azetidine ring make it an attractive starting point for the creation of novel therapeutic agents. The established link between azetidine-containing molecules and potent, selective muscarinic receptor antagonists highlights a particularly promising area of application. The experimental protocols and strategic workflows presented in this guide are intended to equip researchers with the foundational knowledge required to effectively utilize this versatile building block in their pursuit of innovative medicines.

References

The Azetidine Scaffold: A Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The azetidine ring, a four-membered saturated nitrogen-containing heterocycle, has emerged as a privileged scaffold in medicinal chemistry. Its unique structural and physicochemical properties have propelled its integration into a wide array of therapeutic agents, demonstrating its versatility and importance in contemporary drug discovery. This technical guide provides a comprehensive overview of the azetidine scaffold, including its synthesis, biological activities, and its role in modulating key signaling pathways.

Core Attributes of the Azetidine Scaffold

The significance of the azetidine moiety in drug design can be attributed to several key features:

-

Structural Rigidity and Three-Dimensionality: The inherent ring strain of the azetidine ring, with an approximate strain energy of 25.4 kcal/mol, imparts a considerable degree of rigidity to the molecule.[1] This conformational constraint can reduce the entropic penalty upon binding to a biological target, potentially leading to higher binding affinity.[1] The non-planar nature of the ring also introduces three-dimensionality, a desirable trait in modern drug design for exploring complex binding pockets.[2]

-

Improved Physicochemical Properties: Incorporation of an azetidine ring can favorably modulate a compound's physicochemical properties. It can enhance aqueous solubility, reduce lipophilicity, and improve metabolic stability compared to more common cyclic amines like pyrrolidine and piperidine.[2][3]

-

Bioisosteric Replacement: The azetidine ring is frequently employed as a bioisostere for other cyclic and acyclic fragments.[2] This strategy allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, addressing issues such as potency, selectivity, and metabolic liabilities.[3][4] For instance, azetidine has been used as a bioisosteric replacement for piperidine and pyrrolidine rings.[5]

Therapeutic Applications and Biological Activities

Compounds incorporating the azetidine scaffold have demonstrated a broad spectrum of pharmacological activities, leading to their investigation in numerous therapeutic areas.[5][6] These include:

-

Anticancer Activity: Azetidine derivatives have shown significant potential as anticancer agents, with some compounds exhibiting potent inhibitory activity against various cancer cell lines.[7][8]

-

Central Nervous System (CNS) Disorders: The rigid nature of the azetidine scaffold makes it suitable for targeting CNS receptors and transporters.[1] Notably, azetidine-containing compounds have been developed as potent inhibitors of γ-aminobutyric acid (GABA) uptake.[2]

-

Infectious Diseases: The azetidine ring is a key component of many antibacterial agents, particularly β-lactam antibiotics.[9] More recent research has explored its potential in developing novel antitubercular and antiviral therapies.[1][10]

-

Inflammatory Diseases: Azetidine-based compounds have been investigated as inhibitors of key inflammatory mediators, such as Janus kinases (JAKs).[11][12]

Quantitative Data on Azetidine-Containing Compounds

The following tables summarize the biological activity of representative azetidine derivatives across different therapeutic areas.

Table 1: Anticancer Activity of Azetidine Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 1a | A549 | 0.0022 | [7] |

| HCT116 | 0.0021 | [7] | |

| 8a | HepG2 | 13.5 | [8] |

| MCF-7 | 10 | [8] | |

| 8b | HepG2 | 32.5 | [8] |

| MCF-7 | 25.9 | [8] | |

| H182 | STAT3 DNA-binding | 0.66 | [6] |

| H172 | STAT3 DNA-binding | 0.98 | [6] |

| H120 | STAT3 DNA-binding | 1.75 | [6] |

| H105 | STAT3 DNA-binding | 2.07 | [6] |

Table 2: GABA Uptake Inhibition by Azetidine Derivatives

| Compound | Transporter | IC50 (µM) | Reference |

| Azetidin-2-ylacetic acid derivative (with 4,4-diphenylbutenyl moiety) | GAT-1 | 2.83 | [2] |

| Azetidin-2-ylacetic acid derivative (with 4,4-bis(3-methyl-2-thienyl)butenyl moiety) | GAT-1 | 2.01 | [2] |

| 12d | GAT-3 | 15.3 | [2] |

| 18b | GAT-1 | 26.6 | [2] |

| 18e | GAT-3 | 31.0 | [2] |

Key Signaling Pathways Modulated by Azetidine Scaffolds

Azetidine-containing molecules have been shown to modulate the activity of several crucial signaling pathways implicated in disease.

JAK-STAT Signaling Pathway

The Janus kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) pathway is a critical signaling cascade involved in immunity, cell proliferation, and differentiation.[13] Dysregulation of this pathway is associated with various cancers and autoimmune disorders.[14][15] Azetidine-based inhibitors targeting JAKs have emerged as a promising therapeutic strategy.[11]

Caption: The JAK-STAT signaling pathway and the inhibitory action of azetidine-based JAK inhibitors.

Experimental Protocols

Detailed methodologies for the synthesis of azetidine scaffolds and the evaluation of their biological activity are crucial for drug discovery efforts.

Synthesis of 2-Cyanoazetidines from β-Amino Alcohols (Couty's Azetidine Synthesis)

This method provides a versatile route to enantiomerically pure 2-cyanoazetidines.[1][16]

Caption: General workflow for Couty's azetidine synthesis.

Detailed Protocol:

-

N-Arylation: A mixture of the β-amino alcohol, an aryl halide, a copper catalyst (e.g., CuI), a ligand (e.g., L-proline), and a base (e.g., K2CO3) in a suitable solvent (e.g., DMSO) is heated under an inert atmosphere. The reaction progress is monitored by TLC or LC-MS. Upon completion, the reaction mixture is worked up to isolate the N-aryl-β-amino alcohol.

-

N-Cyanomethylation: The N-aryl-β-amino alcohol is reacted with bromoacetonitrile in the presence of a base (e.g., K2CO3) in a polar aprotic solvent (e.g., acetonitrile). The reaction is typically carried out at room temperature or with gentle heating. After completion, the product, N-aryl-N-cyanomethyl-β-amino alcohol, is isolated.

-

Mesylation and Cyclization: The N-aryl-N-cyanomethyl-β-amino alcohol is dissolved in an appropriate solvent (e.g., dichloromethane) and cooled. Mesyl chloride is added dropwise in the presence of a tertiary amine base (e.g., triethylamine). After the mesylation is complete, a stronger base (e.g., DBU) is added to induce intramolecular cyclization to the 2-cyanoazetidine. The final product is purified by column chromatography.[1]

Staudinger Synthesis of β-Lactams (2-Azetidinones)

The Staudinger cycloaddition of a ketene and an imine is a classic and powerful method for the synthesis of β-lactams.[17]

Caption: Generalized workflow for the Staudinger synthesis of β-lactams.

Detailed Protocol:

-

Imine Formation: An aldehyde or ketone is reacted with a primary amine in a suitable solvent, often with a dehydrating agent (e.g., molecular sieves) or azeotropic removal of water, to form the imine. The imine can be isolated or used in situ.[5]

-

Ketene Generation and Cycloaddition: An acid chloride is dissolved in an inert solvent (e.g., dichloromethane or toluene) and cooled. A tertiary amine base (e.g., triethylamine) is added dropwise to generate the ketene in situ. The pre-formed imine is then added to the reaction mixture. The reaction is stirred at low temperature and gradually allowed to warm to room temperature. The progress of the cycloaddition is monitored by TLC or LC-MS. Upon completion, the reaction is quenched, and the β-lactam product is isolated and purified by crystallization or column chromatography.[5][18]

Biological Assay Protocol: STAT3 DNA-Binding Electrophoretic Mobility Shift Assay (EMSA)

This assay is used to determine the inhibitory effect of compounds on the DNA-binding activity of the STAT3 transcription factor.[4][6]

Detailed Protocol:

-

Nuclear Extract Preparation: Cancer cells with constitutively active STAT3 are treated with the azetidine test compound for a specified time. The cells are then harvested, and nuclear extracts are prepared using a nuclear extraction kit according to the manufacturer's instructions. Protein concentration in the nuclear extracts is determined using a standard protein assay (e.g., BCA assay).

-

Probe Labeling: A double-stranded oligonucleotide probe containing the consensus STAT3 binding site (e.g., hSIE probe) is end-labeled with [γ-³²P]ATP using T4 polynucleotide kinase.[4] The labeled probe is purified to remove unincorporated nucleotides.

-

Binding Reaction: The nuclear extracts (containing activated STAT3) are incubated with the radiolabeled probe in a binding buffer containing poly(dI-dC) (to minimize non-specific binding) and the azetidine inhibitor at various concentrations. The reaction is typically incubated at room temperature.

-

Electrophoresis: The binding reaction mixtures are resolved on a non-denaturing polyacrylamide gel. The gel is run at a constant voltage in a cold room or with a cooling system.

-

Visualization and Quantification: The gel is dried and exposed to a phosphor screen or X-ray film. The bands corresponding to the STAT3-DNA complex are visualized and quantified using a phosphorimager or densitometry software. The IC50 value is calculated from the dose-response curve.[4][6]

Conclusion

The azetidine scaffold has firmly established itself as a valuable structural motif in medicinal chemistry. Its unique combination of conformational rigidity, ability to introduce three-dimensionality, and favorable physicochemical properties makes it an attractive component in the design of novel therapeutics. The continued development of efficient synthetic methodologies and a deeper understanding of the structure-activity relationships of azetidine-containing compounds will undoubtedly lead to the discovery of new and improved drugs for a wide range of diseases. This guide provides a foundational understanding for researchers and drug development professionals to leverage the full potential of the azetidine scaffold in their quest for innovative medicines.

References

- 1. Azetidine synthesis [organic-chemistry.org]

- 2. Azetidine derivatives as novel gamma-aminobutyric acid uptake inhibitors: synthesis, biological evaluation, and structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubcompare.ai [pubcompare.ai]

- 5. Bot Verification [rasayanjournal.co.in]

- 6. Novel potent azetidine-based compounds irreversibly inhibit Stat3 activation and induce antitumor response against human breast tumor growth in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. signosisinc.com [signosisinc.com]

- 10. Synthesis and SAR studies on azetidine-containing dipeptides as HCMV inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. chalcogen.ro [chalcogen.ro]

- 12. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 14. Frontiers | JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. Couty's azetidine synthesis - Wikipedia [en.wikipedia.org]

- 17. Staudinger synthesis - Wikipedia [en.wikipedia.org]

- 18. organicreactions.org [organicreactions.org]

Preliminary Bioactivity Screening of 2-(1-Methylazetidin-3-yl)ethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(1-Methylazetidin-3-yl)ethanol is a novel small molecule with potential for biological activity, yet its specific pharmacological profile remains uncharacterized in publicly available literature. This technical guide outlines a comprehensive, hypothetical preliminary screening workflow designed to elucidate the bioactivity of this compound. The proposed strategy encompasses in silico predictive modeling, followed by a tiered in vitro experimental approach, from broad primary screening to more focused secondary functional assays. This document provides detailed experimental protocols, illustrative data presentation formats, and visual workflows to serve as a practical roadmap for researchers investigating the pharmacological properties of this compound or other novel chemical entities.

Introduction to this compound

This compound is a synthetic organic compound featuring a saturated four-membered azetidine ring substituted with a methyl group on the nitrogen atom and an ethanol group at the 3-position. The presence of the tertiary amine within the strained azetidine ring and the hydroxyl group of the ethanol moiety suggests potential interactions with various biological targets, particularly within the central nervous system (CNS). The azetidine ring is a structural motif found in a number of biologically active compounds, and the ethanolamine backbone is present in many neurotransmitters and pharmaceuticals. Given the lack of published bioactivity data, a systematic screening approach is essential to identify its potential therapeutic applications and mechanism of action.

This guide proposes a structured workflow for the initial characterization of the bioactivity of this compound.

Proposed Screening Workflow

A multi-step screening cascade is proposed to efficiently characterize the bioactivity of the target compound. This workflow begins with computational predictions to guide the experimental work, followed by broad in vitro screening to identify potential biological targets, and concludes with more specific cell-based assays to confirm and characterize the activity.

Phase 1: In Silico Profiling

Prior to laboratory experiments, computational methods can predict the likely biological targets and assess the pharmacokinetic properties of this compound.

Target Prediction

Based on the chemical structure, algorithms can predict potential protein targets. This is valuable for prioritizing experimental assays.

Experimental Protocol:

-

Obtain the canonical SMILES string for this compound: CN1CC(C1)CCO.

-

Submit the SMILES string to multiple web-based target prediction tools (e.g., SwissTargetPrediction, SEA).

-

Compile and cross-reference the predicted target classes, focusing on those with high confidence scores that appear across multiple platforms.

Hypothetical Data Presentation:

| Predicted Target Class | Prediction Tool | Confidence Score | Rationale for Investigation |

| G-Protein Coupled Receptors | SwissTargetPrediction | 0.85 | Common targets for small molecules with amine groups. |

| Monoamine Transporters | SEA | 0.79 | Structural similarity to some reuptake inhibitors. |

| Voltage-gated Ion Channels | SwissTargetPrediction | 0.72 | Azetidine-containing compounds can modulate ion channels. |

| Amine Oxidases | SEA | 0.68 | Potential substrate or inhibitor due to the tertiary amine. |

ADMET Prediction

Assessing the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is crucial for early-stage drug development.

Experimental Protocol:

-

Input the SMILES string into ADMET prediction servers (e.g., SwissADME, pkCSM).

-

Analyze key parameters such as lipophilicity (LogP), water solubility, blood-brain barrier (BBB) penetration, cytochrome P450 (CYP) inhibition, and potential toxicity alerts.

Hypothetical Data Presentation:

| ADMET Parameter | Predicted Value | Interpretation |

| Molecular Weight | 115.17 g/mol | Favorable (Lipinski's rule) |

| LogP | -0.5 | High water solubility |

| BBB Permeability | Yes | Potential for CNS activity |

| CYP2D6 Inhibition | Inhibitor | Potential for drug-drug interactions |

| AMES Toxicity | No | Low mutagenic potential |

Phase 2: In Vitro Primary Screening

Based on the in silico predictions, a broad panel of binding and enzymatic assays should be conducted to identify initial "hits."

Receptor Binding Assays

A commercially available broad receptor binding panel (e.g., Eurofins SafetyScreen44 or similar) is a cost-effective way to screen against a wide range of common drug targets.

Experimental Protocol:

-

Synthesize and purify this compound to >95% purity.

-

Submit the compound to a contract research organization (CRO) for screening against a panel of 40-100 CNS-related receptors, ion channels, and transporters.

-

The compound is typically tested at a single high concentration (e.g., 10 µM).

-

The results are reported as the percent inhibition of radioligand binding. A cutoff of >50% inhibition is generally considered a "hit."

Hypothetical Data Presentation:

| Target | Ligand | Concentration (µM) | % Inhibition | Result |

| 5-HT2A Receptor | [3H]Ketanserin | 10 | 85% | Hit |

| Dopamine Transporter | [3H]WIN 35,428 | 10 | 62% | Hit |

| M1 Muscarinic Receptor | [3H]Pirenzepine | 10 | 7% | No Hit |

| GABAA Receptor | [3H]Muscimol | 10 | 15% | No Hit |

Phase 3: In Vitro Secondary Screening

Hits from the primary screen are further investigated in functional, cell-based assays to determine their mode of action (e.g., agonist, antagonist) and potency.

Functional Assays

For the hypothetical hits, appropriate functional assays would be employed.

Experimental Protocol (5-HT2A Receptor Functional Assay):

-

Use a stable cell line expressing the human 5-HT2A receptor (e.g., HEK293 or CHO cells).

-

Culture cells to an appropriate density in 96-well plates.

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Prepare a serial dilution of this compound (e.g., from 1 nM to 100 µM).

-

Add the compound to the cells and measure the change in intracellular calcium concentration using a fluorescence plate reader.

-

To determine antagonist activity, pre-incubate the cells with the compound before adding a known 5-HT2A agonist (e.g., serotonin) at its EC80 concentration.

Hypothetical Data Presentation (Dose-Response):

| Compound Concentration | Agonist Response (% of Max) | Antagonist Response (% Inhibition) |

| 1 nM | 2% | 1% |

| 10 nM | 5% | 8% |

| 100 nM | 12% | 45% |

| 1 µM | 15% | 88% |

| 10 µM | 18% | 95% |

| 100 µM | 20% | 98% |

From this data, EC50 (for agonists) or IC50 (for antagonists) values can be calculated using non-linear regression.

Potential Signaling Pathway

Based on the hypothetical hit at the 5-HT2A receptor, a Gq-coupled signaling pathway would be implicated.

Conclusion

This technical guide provides a structured and detailed framework for the preliminary bioactivity screening of this compound. By employing a combination of in silico prediction and a tiered in vitro experimental approach, researchers can efficiently identify and characterize the pharmacological profile of this novel compound. The methodologies and data presentation formats described herein offer a robust starting point for further investigation and drug development efforts.

Understanding the ring strain of 2-(1-Methylazetidin-3-yl)ethanol

An In-Depth Technical Guide to the Ring Strain of 2-(1-Methylazetidin-3-yl)ethanol

Abstract

Azetidines are four-membered saturated nitrogen heterocycles that have garnered significant interest in medicinal chemistry and organic synthesis.[1][2] Their unique chemical properties are largely dictated by inherent ring strain, which influences their conformation, stability, and reactivity.[3] This technical guide provides a comprehensive analysis of the ring strain in the azetidine core, with a specific focus on the substituted derivative, this compound. We will explore the origins of this strain, detail the computational and experimental methodologies used for its quantification, present generalized synthetic protocols, and discuss the implications of strain-release chemistry in the context of drug discovery. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this privileged heterocyclic scaffold.

The Fundamentals of Ring Strain in Azetidines

Four-membered rings, such as the azetidine scaffold, possess significant potential energy stored within their cyclic structure due to deviations from ideal bond angles and lengths.[4] This stored energy, known as ring strain, is the primary driver of their unique reactivity compared to more stable five- or six-membered rings.[1][5] The total strain energy in azetidines is a composite of two main factors:

-

Angle Strain (Baeyer Strain): Arises from the compression of internal bond angles, forcing them to deviate from the ideal sp³ tetrahedral angle of 109.5°. This deviation leads to decreased orbital overlap and a higher energy state.

-

Torsional Strain (Pitzer Strain): Results from the eclipsing of bonds on adjacent atoms, which creates repulsive electronic interactions. To alleviate this, the azetidine ring is not planar but adopts a puckered conformation.[6] Electron diffraction studies on the parent azetidine molecule revealed a dihedral angle of approximately 37°, confirming its non-planar structure.[6]

The ring strain of azetidine (approx. 25.4 kcal/mol) is intermediate between that of the more strained aziridines (27.7 kcal/mol) and the significantly less strained pyrrolidines (5.4 kcal/mol).[1] This unique energetic profile makes the azetidine ring stable enough for facile handling while being sufficiently "spring-loaded" to participate in strain-release reactions under appropriate conditions.[1][2][7]

Table 1: Comparative Ring Strain Energies of Small Heterocycles and Cycloalkanes

| Compound | Ring Size | Heteroatom | Ring Strain Energy (kcal/mol) |

|---|---|---|---|

| Aziridine | 3 | Nitrogen | 27.7[1] |

| Azetidine | 4 | Nitrogen | 25.4 [1] |

| Pyrrolidine | 5 | Nitrogen | 5.4[1] |

| Cyclobutane | 4 | None | 26.4 |

Physicochemical Profile of this compound

The target molecule, this compound, features two key substituents on the azetidine core: a methyl group on the nitrogen atom (N-1) and a 2-hydroxyethyl group on a carbon atom (C-3). These substituents are expected to influence the ring's conformation and overall strain energy.

-

N-Methyl Group: The methyl group at the nitrogen atom introduces steric bulk and can influence the ring's puckering and the nitrogen inversion barrier. The conformational preference of N-substituents in small rings is complex and can be affected by non-bonding interactions.[8]

-

3-(2-Hydroxyethyl) Group: This substituent at the C-3 position adds further steric bulk and a functional group capable of hydrogen bonding. Its orientation (axial vs. equatorial in the puckered ring) will significantly impact the molecule's conformational equilibrium and, consequently, its interaction with its environment. The presence of substituents at the 3-position is a common feature in many biologically active azetidine derivatives.[9]

While specific, experimentally determined strain energy for this compound is not available in the cited literature, it is anticipated to be in the same range as the parent compound, modulated by the steric and electronic effects of its substituents.

Table 2: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₃NO |

| Molecular Weight | 115.17 g/mol |

| InChIKey | XUCLCYHNWRAQJA-UHFFFAOYSA-N |

| IUPAC Name | This compound |

| Predicted LogP | ~0.2 (indicating moderate hydrophilicity)[10] |

| Boiling Point | 180–200°C (predicted)[10] |

Methodologies for Determining Ring Strain

Ring strain energy is a theoretical concept and cannot be measured directly. It is calculated by comparing the energy of the cyclic molecule to a hypothetical, strain-free acyclic reference.[11] Both computational and experimental methods can be employed to derive the necessary energetic data.

Computational Approaches

Quantum chemistry calculations are the most common tools for accurately quantifying ring strain.[12][13][14] The most widely accepted method involves calculating the enthalpy change of a hypothetical isodesmic reaction . In such a reaction, the number and type of each chemical bond are conserved on both the reactant and product sides, which minimizes computational errors and provides a reliable measure of the strain energy.[11][13]

Experimental Protocol: DFT Calculation of Azetidine Ring Strain

Objective: To calculate the ring strain energy (RSE) of an azetidine derivative using Density Functional Theory (DFT).

Methodology: This protocol outlines a generalized workflow using an isodesmic reaction approach.

-

Construct the Isodesmic Reaction:

-

Define a balanced hypothetical reaction where the azetidine ring is opened into strain-free acyclic components. For the parent azetidine, a suitable reaction is: Azetidine + 2 CH₄ → CH₃-CH₂-NH₂ + CH₃-CH₂-CH₃

-

Note that the number of C-C, C-H, C-N, and N-H bonds is identical on both sides of the equation.

-

-

Structure Optimization:

-

Using quantum chemistry software (e.g., Gaussian, ORCA), build the 3D structures for each molecule in the reaction (azetidine, methane, ethylamine, propane).

-

Perform a geometry optimization for each molecule to find its lowest energy conformation. A common level of theory for this is DFT with a functional like B3LYP or ωB97X-D and a basis set such as 6-31G(d) or def2-TZVP.[11]

-

-

Frequency Calculation:

-

Energy Calculation:

-

Calculate the total electronic energy (E) for each optimized molecule.

-

Correct this energy with the ZPVE to get the total zero-point corrected energy (E₀ = E + ZPVE).

-

-

Calculate Strain Energy:

-

Calculate the enthalpy of the isodesmic reaction (ΔH_rxn) using the computed energies: ΔH_rxn = [E₀(ethylamine) + E₀(propane)] - [E₀(azetidine) + 2 * E₀(methane)]

-

The Ring Strain Energy (RSE) is equal to the negative of the reaction enthalpy: RSE = -ΔH_rxn.

-

Caption: Computational workflow for determining ring strain energy via DFT.

Experimental Approaches

While less common for determining strain energy directly, experimental techniques provide crucial data for validating computational models.

-

Bomb Calorimetry: Measures the heat of combustion, which can be used to calculate the standard enthalpy of formation (ΔfH°). By comparing this value to the enthalpy of a strain-free reference, the strain energy can be derived.

-

X-ray Crystallography: Provides precise measurements of bond lengths and angles in the solid state.[15] This structural information reveals the degree of geometric distortion and validates the optimized geometries obtained from computational methods.

Synthetic Strategies

The synthesis of substituted azetidines can be challenging due to the high ring strain.[16] However, numerous methods have been developed, often leveraging strain-release principles or intramolecular cyclizations.

Experimental Protocol: Generalized Synthesis of this compound

Objective: To provide a plausible, generalized synthetic route for this compound based on established chemical transformations. This protocol is illustrative and adapted from multi-step syntheses of related 3-substituted azetidines.[17][18][19]

Methodology: A common strategy involves the initial formation of a protected azetidine core, followed by functionalization and deprotection/N-alkylation.

-

Synthesis of N-Boc-azetidin-3-one: Start with a commercially available precursor like 1-Boc-3-azetidinone.

-

Horner-Wadsworth-Emmons Reaction: React N-Boc-azetidin-3-one with a phosphonate ester, such as methyl 2-(dimethoxyphosphoryl)acetate, in the presence of a base (e.g., NaH) to form methyl 2-(1-Boc-azetidin-3-ylidene)acetate.[18][19] This step introduces the carbon framework for the side chain.

-

Hydrogenation: Reduce the exocyclic double bond of the ylideneacetate using a catalyst like Palladium on carbon (Pd/C) under a hydrogen atmosphere. This saturates the side chain, yielding methyl 2-(1-Boc-azetidin-3-yl)acetate.

-

Reduction of the Ester: Reduce the ester group to a primary alcohol using a strong reducing agent like Lithium Aluminum Hydride (LiAlH₄) in an anhydrous solvent (e.g., THF). This step forms N-Boc-2-(azetidin-3-yl)ethanol.

-

Deprotection and N-Methylation:

-

Remove the Boc protecting group using a strong acid, such as trifluoroacetic acid (TFA) or HCl in an organic solvent.

-

Perform reductive amination by treating the resulting secondary amine with formaldehyde in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to install the N-methyl group, yielding the final product, this compound.

-

Caption: Generalized synthetic pathway for this compound.

Ring Strain in Drug Discovery and Chemical Biology

The inherent strain of the azetidine ring, once seen as a liability, is now recognized as a valuable asset in drug design.[3][20]

-

Rigid Scaffolding: The strained ring provides a rigid, three-dimensional scaffold that can position substituents in well-defined regions of chemical space. This conformational constraint can lead to improved binding affinity and selectivity for biological targets.[3]

-

Improved Physicochemical Properties: Incorporating an azetidine ring can improve properties like aqueous solubility and ligand efficiency while reducing molecular weight compared to larger, more flexible rings.[3]

-

Strain-Release Reactivity: The high potential energy of the ring can be harnessed to drive reactions. In a biological context, this can be exploited for covalent inhibitor design. A strategically placed azetidine ring within a drug molecule could undergo a ring-opening reaction upon nucleophilic attack from an amino acid residue (e.g., cysteine or serine) in the active site of a target enzyme, forming a stable covalent bond. This strain-release driven conjugation is a powerful strategy for achieving potent and durable target engagement.[4][21]

Caption: Conceptual pathway for strain-release driven bio-conjugation.

Conclusion

The ring strain of the azetidine core is a defining feature that governs its structure, stability, and chemical reactivity. While the precise strain energy of this compound requires specific computational or experimental determination, it is fundamentally derived from the same principles of angle and torsional strain that characterize the parent heterocycle, with modulation from its N-methyl and C-3-hydroxyethyl substituents. Understanding the nature of this strain allows researchers to rationalize the molecule's behavior and to harness its potential. For drug development professionals, the strained azetidine ring is not a liability but a powerful design element, offering a rigid scaffold, improved physicochemical properties, and the potential for novel, strain-release driven mechanisms of action. A thorough grasp of these principles is essential for the effective utilization of azetidine-containing compounds in modern chemical and biomedical research.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. researchwithrutgers.com [researchwithrutgers.com]

- 3. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Strain‐Release Driven Spirocyclization of Azabicyclo[1.1.0]butyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 5. etheses.bham.ac.uk [etheses.bham.ac.uk]

- 6. Ring puckering of azetidine: an electron diffraction study - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. organic chemistry - How can you calculate ring strain in beta lactams for different penicillin drugs? - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. CN102976993A - Synthetic method of 3-hydroxyazetidine hydrochloride - Google Patents [patents.google.com]

- 18. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. benchchem.com [benchchem.com]

- 21. researchgate.net [researchgate.net]

The Pharmacological Landscape of 2-(1-Methylazetidin-3-yl)ethanol Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The azetidine scaffold has emerged as a privileged structure in medicinal chemistry, prized for its ability to impart favorable physicochemical properties and novel pharmacological activities to drug candidates. Within this class, analogs of 2-(1-methylazetidin-3-yl)ethanol are gaining attention as potential modulators of various biological targets, particularly muscarinic acetylcholine receptors (mAChRs). This technical guide provides an in-depth overview of the pharmacological potential of these analogs, summarizing key quantitative data, detailing essential experimental protocols, and visualizing relevant biological pathways to facilitate further research and development in this promising area.

Core Pharmacological Data

While comprehensive structure-activity relationship (SAR) studies on a broad series of this compound analogs are not extensively published, the existing literature on related azetidine-containing compounds provides valuable insights into their potential as muscarinic receptor ligands. The following tables summarize hypothetical, yet representative, quantitative data for a series of N-substituted 2-(azetidin-3-yl)ethanol analogs, illustrating potential trends in muscarinic receptor affinity and functional activity. These values are based on established principles of muscarinic agonist SAR, where modifications to the nitrogen substituent can significantly impact potency and selectivity.

Table 1: Muscarinic Receptor Binding Affinities (Ki, nM) of 2-(Azetidin-3-yl)ethanol Analogs